8-(4-Chlorophenyl)guanosine
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Overview
Description
2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a complex organic compound with significant potential in various scientific fields This compound features a purine base structure, which is a key component in many biological molecules, including DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The tetrahydrofuran ring is then attached via a glycosylation reaction, which involves the use of a protected sugar derivative. The final steps include deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the purine base to a dihydropurine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropurine derivatives.
Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes involved in nucleotide metabolism, thereby affecting cellular processes. The exact pathways and targets are still under investigation, but its unique structure suggests a multifaceted mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9-(β-D-ribofuranosyl)purine: Lacks the chlorophenyl group, making it less hydrophobic.
8-Chloroadenosine: Contains a similar chlorophenyl group but lacks the tetrahydrofuran ring.
2-Amino-8-(4-methylphenyl)-9-(β-D-ribofuranosyl)purine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-Amino-8-(4-chlorophenyl)-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one stands out due to its combination of a chlorophenyl group and a tetrahydrofuran ring, which imparts unique chemical and biological properties. This combination enhances its potential interactions with biological molecules and its stability under various conditions.
Properties
CAS No. |
920984-06-1 |
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Molecular Formula |
C16H16ClN5O5 |
Molecular Weight |
393.78 g/mol |
IUPAC Name |
2-amino-8-(4-chlorophenyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H16ClN5O5/c17-7-3-1-6(2-4-7)12-19-9-13(20-16(18)21-14(9)26)22(12)15-11(25)10(24)8(5-23)27-15/h1-4,8,10-11,15,23-25H,5H2,(H3,18,20,21,26)/t8-,10-,11-,15-/m1/s1 |
InChI Key |
KRTSSBJEAUFYOQ-ORXWAGORSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)Cl |
Origin of Product |
United States |
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